4-Aminophenol chemical structure and properties
4-Aminophenol chemical structure and properties
An In-Depth Technical Guide to 4-Aminophenol
Introduction
4-Aminophenol (IUPAC name: 4-hydroxyaniline), also known as para-aminophenol or p-aminophenol, is an organic compound with the formula H₂NC₆H₄OH.[1] It is an aromatic compound containing both an amino (-NH₂) and a hydroxyl (-OH) functional group attached to a benzene ring in the para position.[2] This bifunctional nature imparts unique chemical properties, making it a versatile and crucial intermediate in various industrial applications.[2][3]
Typically available as a white or light-brown crystalline powder, 4-aminophenol is known to darken upon exposure to air and light.[4][5] Its primary industrial significance lies in its role as the final intermediate in the synthesis of paracetamol (acetaminophen), one of the world's most widely used analgesic and antipyretic drugs.[1][4] Beyond pharmaceuticals, it is a key component in the manufacture of dyes, photographic developers, and as a corrosion inhibitor and antioxidant.[4][6][7] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, applications, and relevant experimental protocols for researchers and drug development professionals.
Chemical Structure and Nomenclature
4-Aminophenol is one of three possible isomers of aminophenol, the others being 2-aminophenol (ortho) and 3-aminophenol (meta).[1] The para-substitution pattern, with the amino and hydroxyl groups positioned opposite each other on the benzene ring, leads to significant resonance stabilization and distinctive electronic properties.[2]
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Molecular Formula : C₆H₇NO[5]
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IUPAC Name : 4-Aminophenol[5]
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Synonyms : p-Aminophenol, 4-hydroxyaniline, Rodinal, Paranol[5][8]
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CAS Registry Number : 123-30-8[2]
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InChIKey : PLIKAWJENQZMHA-UHFFFAOYSA-N[1]
The molecule features sp² hybridized carbon atoms in the benzene ring with bond angles of approximately 120°.[2] The C-N bond length is 1.41 Å, and the C-O bond length is 1.36 Å, indicating partial double bond character due to resonance.[2] Its solid state is characterized by extensive intermolecular hydrogen bonding networks between the amino and hydroxyl groups of adjacent molecules.[2]
Physicochemical Properties
The physical and chemical properties of 4-aminophenol are summarized in the tables below. It is a crystalline solid that is moderately soluble in water and alcohols but generally insoluble in non-polar solvents like benzene and chloroform.[3][6]
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 109.13 g/mol | [5] |
| Appearance | White to reddish-yellow or light brown crystalline powder | [4][5] |
| Melting Point | 187.5 °C | [2][4] |
| Boiling Point | 284 °C (decomposes) | [2][4] |
| Density | 1.13 g/cm³ | [2] |
| Flash Point | 195 °C (closed cup) | [1][5] |
| pKₐ (amino group) | 5.48 | [1][2] |
| pKₐ (phenolic group) | 10.30 | [1][2] |
Table 2: Solubility Data
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Water | 1.5 | 25 | [2] |
| Hot Water | Recrystallizable | - | [1] |
| Ethanol | 4.5 | - | [2] |
| Diethyl Ether | 1.2 | - | [2] |
| Acetone | 12 | - | [2] |
| Ethyl Acetate | 15 | - | [2] |
| Acetonitrile | 23 | - | [2] |
| Dimethylsulfoxide (DMSO) | Very soluble | - | [5] |
| Toluene | 0.8 | - | [2] |
| Benzene | Insoluble | - | [6] |
| Chloroform | Insoluble | - | [6] |
Synthesis and Manufacturing
4-Aminophenol is produced industrially through several synthetic routes, primarily starting from either phenol or nitrobenzene.
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From Phenol : This process involves the nitration of phenol to yield a mixture of ortho- and para-nitrophenol, followed by the separation of the p-isomer and its subsequent reduction with iron in an acidic medium.[1]
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From Nitrobenzene : A prominent method involves the catalytic hydrogenation of nitrobenzene to form phenylhydroxylamine, which then undergoes a spontaneous acid-catalyzed rearrangement (the Bamberger rearrangement) to yield 4-aminophenol.[1] An alternative is the electrolytic reduction of nitrobenzene to phenylhydroxylamine.[1]
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From 4-Nitrophenol : 4-nitrophenol can be selectively reduced to 4-aminophenol using various methods, including hydrogenation over a Raney-Nickel catalyst or reduction with tin(II) chloride.[1]
Caption: Key industrial synthesis routes to 4-aminophenol.
Chemical Reactivity
The bifunctional nature of 4-aminophenol allows for a range of chemical reactions at both the amino and hydroxyl groups. The reactivity can be tuned by adjusting reaction conditions, such as pH.[9]
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Amino Group Reactions : The amino group is nucleophilic and undergoes typical reactions of aromatic amines, such as acylation, diazotization, and alkylation.[2] In neutral or slightly acidic conditions, the amino group is generally more reactive than the hydroxyl group.[9] A key industrial reaction is the acylation with acetic anhydride to produce paracetamol.[1]
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Hydroxyl Group Reactions : The phenolic hydroxyl group can undergo O-alkylation, esterification, and etherification (e.g., Williamson ether synthesis).[2] In strongly basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion, which is a potent nucleophile.[9]
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Oxidation : 4-Aminophenol is readily oxidized, especially in basic solutions, upon exposure to air.[1][6] This oxidation leads to the formation of quinone-imine structures and causes the compound to darken in color.[2]
Caption: Acylation of 4-aminophenol to synthesize paracetamol.
Applications in Research and Drug Development
4-Aminophenol is a cornerstone intermediate in the pharmaceutical industry.[10]
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Paracetamol (Acetaminophen) Synthesis : Its most prominent application is as the direct precursor to paracetamol. The acetylation of 4-aminophenol is a high-yield reaction that forms the basis of global paracetamol production.[1]
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Other Pharmaceuticals : It serves as a building block for various other drugs, including the antimalarial amodiaquine, the anti-inflammatory mesalazine, and other analgesic and antipyretic agents like parapropamol.[1]
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Oncology Drug Development : Recent applications have emerged in oncology. 4-aminophenol is a key precursor in the multi-step synthesis of Cabozantinib, a tyrosine kinase inhibitor used to treat renal and hepatocellular carcinomas. Its versatile structure allows for chemical modifications to develop diverse oncology drugs, including inhibitors of oncogenic proteins and immunomodulatory agents.
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Drug Delivery Systems : Researchers are exploring 4-aminophenol-based compounds for use in advanced drug delivery systems, such as nanoparticles and polymer carriers, to enhance drug stability and targeted delivery.
Caption: Role of 4-aminophenol as a precursor in drug synthesis.
Experimental Protocols
Protocol 1: Synthesis of Paracetamol from 4-Aminophenol
This protocol describes the laboratory-scale acetylation of 4-aminophenol.[11]
Materials:
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4-aminophenol (3.0 g)
-
Acetic anhydride (4.0 mL)
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Deionized water
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100 mL round-bottom flask, hot plate, beakers, Büchner funnel, filter flask
Procedure:
-
Set up a water bath on a hot plate and heat to approximately 85 °C.
-
Weigh 3.0 g of 4-aminophenol and add it to the 100 mL round-bottom flask.
-
Add 10.0 mL of deionized water to the flask and stir to suspend the solid.
-
In a fume hood, carefully add 4.0 mL of acetic anhydride to the suspension.
-
Heat the reaction mixture in the water bath for 10-15 minutes, stirring occasionally until the solid dissolves.
-
After the reaction is complete, remove the flask from the water bath and allow it to cool to room temperature.
-
Further cool the flask in an ice-water bath for 10-15 minutes to induce crystallization of the crude paracetamol.
-
Collect the crude product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.[11]
-
Purify the crude product by recrystallization: transfer the solid to a beaker, add a minimal amount of hot deionized water (approx. 10 mL per 1 g of crude product) and heat until it dissolves completely.[11]
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to recrystallize.
-
Collect the purified crystals by suction filtration, wash with cold deionized water, and dry.[11]
Protocol 2: Purification by Acid-Base Extraction
This protocol is used to separate 4-aminophenol (a basic impurity) from a neutral organic compound dissolved in an organic solvent.[12]
Materials:
-
Crude reaction mixture in an organic solvent (e.g., dichloromethane, DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
Procedure:
-
Dissolve the crude mixture in a suitable volume of organic solvent (e.g., DCM) and transfer it to a separatory funnel.
-
Add an equal volume of 1 M HCl to the funnel.
-
Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The protonated 4-aminophenol salt will partition into the upper aqueous layer, while the neutral organic compound remains in the lower organic (DCM) layer.[12]
-
Drain the lower organic layer into a clean flask.
-
To ensure complete removal, return the organic layer to the separatory funnel and repeat the acidic wash (steps 2-5).
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drain the purified organic layer and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The desired neutral compound can be recovered by evaporating the solvent.
Caption: Workflow for removing 4-aminophenol impurity.
Protocol 3: Analysis of 4-Aminophenol Impurity in Paracetamol
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the determination of 4-aminophenol, often regulated as a critical impurity in paracetamol drug products.[13]
Materials & Equipment:
-
HPLC system with UV detector
-
Paracetamol sample
-
4-Aminophenol reference standard
-
Mobile Phase: Sodium 1-butanesulfonate in a mixture of water, methanol, and formic acid (e.g., 15:85:0.4 v/v/v).
-
Volumetric flasks, pipettes
Procedure:
-
Mobile Phase Preparation : Prepare the mobile phase as described and degas before use.
-
Standard Solution : Accurately weigh a quantity of 4-aminophenol reference standard to prepare a stock solution. Dilute as necessary to create working standards at known concentrations (e.g., corresponding to the specification limit, such as 50 ppm relative to the paracetamol concentration).
-
Sample Solution : Accurately weigh a sample of the paracetamol drug product equivalent to 400 mg of paracetamol and dissolve it in a 50 mL volumetric flask with the mobile phase to achieve a concentration of 8 mg/mL.[13]
-
Chromatographic Conditions :
-
Analysis : Inject the standard and sample solutions into the HPLC system.
-
Quantification : Identify the 4-aminophenol peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 4-aminophenol in the sample by comparing its peak area to the peak area of the standard of known concentration.
Safety and Toxicology
4-Aminophenol is classified as harmful and poses significant health and environmental risks. It is crucial to handle the compound with appropriate safety precautions in a laboratory or industrial setting.
Table 3: Toxicological and Safety Data
| Parameter | Value / Information | Reference |
| Acute Oral Toxicity | LD₅₀: 375-671 mg/kg (rat) | [4][14] |
| Acute Dermal Toxicity | LD₅₀: >8000 mg/kg (rabbit) | [14] |
| Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled. H341: Suspected of causing genetic defects. H410: Very toxic to aquatic life with long lasting effects. | [15][16] |
| Health Effects | Can cause skin, eye, and respiratory irritation.[7] May induce methemoglobinemia, hemolytic anemia, and renal damage.[4] | |
| Handling Precautions | Use in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and suitable protective clothing. Avoid breathing dust.[15] | |
| Storage | Store in a tightly closed container in a cool, well-ventilated place, protected from air and light.[5][15][17] |
Conclusion
4-Aminophenol is an organic compound of immense industrial importance, primarily driven by its role as a key precursor in the pharmaceutical and dye industries. Its unique structure, containing both an amino and a hydroxyl group, provides a versatile platform for chemical synthesis, most notably for the production of paracetamol. While its utility is vast, its hazardous nature necessitates careful handling and adherence to strict safety protocols. A thorough understanding of its chemical properties, reactivity, and analytical methods is essential for researchers, scientists, and drug development professionals working with this pivotal chemical intermediate.
References
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- 9. researchgate.net [researchgate.net]
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